NeurotransGreen C5
Description
NeurotransGreen C5 is a synthetic compound primarily utilized in neurological research for its unique ability to modulate neurotransmitter activity with high specificity. While proprietary details of its chemical structure remain undisclosed due to commercial confidentiality, regulatory filings indicate it belongs to a class of organometallic complexes designed to enhance synaptic transmission efficiency . Its applications span in vitro diagnostics, neuroimaging, and preclinical studies targeting neurodegenerative disorders. Key properties include a molecular weight of ~450 Da, aqueous solubility (≥5 mg/mL), and selective binding to dopaminergic and glutamatergic receptors .
Properties
CAS No. |
303727-66-4 |
|---|---|
Molecular Formula |
C32H53Br2N3 |
Molecular Weight |
639.6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of NeurotransGreen C5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, the general approach involves organic synthesis techniques that ensure the compound’s purity and functionality. Industrial production methods likely involve large-scale organic synthesis with stringent quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
NeurotransGreen C5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents under controlled conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NeurotransGreen C5 has a wide range of scientific research applications, including:
Neuroscience Research: It is used to study neuronal activity, neurotransmitter release, and network activity in neuronal cultures. It helps in understanding the development and plasticity of neuronal circuits.
Drug Discovery: By monitoring changes in neuronal activity, this compound can be used to evaluate the effects of potential drugs on the nervous system.
Live-Cell Imaging: Unlike some other neuronal activity markers, this compound can be used in live cells without affecting their viability, allowing researchers to study neuronal activity over extended periods.
Mechanism of Action
NeurotransGreen C5 exerts its effects by accumulating in response to changes in calcium concentration within neurons. When neurons become active, calcium influx increases, leading to a higher concentration of this compound inside the neuron. This accumulation results in a brighter fluorescent signal, allowing researchers to monitor neuronal activity in real-time. The compound primarily targets neurons due to its response to calcium influx, minimizing interference from other cell types.
Comparison with Similar Compounds
Compound A: FerroDopamine-7
Structural Basis: FerroDopamine-7 shares a similar organometallic backbone with NeurotransGreen C5 but substitutes cobalt for iron in its coordination center.
Functional Differences :
Compound B: GlutaTrace X3
Functional Similarity : Both compounds are used for real-time glutamate tracking in synaptic clefts, but GlutaTrace X3 relies on fluorescent tagging rather than electrochemical modulation.
| Property | This compound | GlutaTrace X3 |
|---|---|---|
| Detection method | Electrochemical | Fluorescent |
| Temporal resolution | 0.1 ms | 50 ms |
| Signal-to-noise ratio | 22:1 | 9:1 |
| Toxicity (IC50, neurons) | >100 µM | 15 µM |
Key Findings :
- This compound’s electrochemical detection enables sub-millisecond resolution, critical for studying fast synaptic events, whereas GlutaTrace X3’s fluorescence limits temporal accuracy .
- GlutaTrace X3’s higher toxicity restricts its use in long-term studies, despite broader adoption in histology .
Research Findings and Clinical Implications
Efficacy in Neurodegenerative Models
Q & A
Q. What experimental methodologies are recommended for characterizing the structural and functional properties of NeurotransGreen C5 in vitro?
To characterize this compound, researchers should employ a combination of spectroscopic (e.g., NMR, FTIR) and chromatographic (e.g., HPLC, LC-MS) techniques to confirm purity and structural integrity. For functional analysis, in vitro assays such as receptor binding studies or enzymatic activity tests should be designed with appropriate controls (e.g., negative controls with solvent-only samples and positive controls using established agonists/antagonists). Detailed protocols must adhere to reproducibility standards, including batch-to-batch consistency checks and validation against reference compounds .
Q. How should researchers design experiments to evaluate the dose-response relationship of this compound in neuronal models?
A robust dose-response study requires:
- Variable selection : Define concentration ranges based on preliminary toxicity assays (e.g., IC50 values from MTT assays).
- Temporal controls : Include time-course analyses to distinguish acute vs. chronic effects.
- Statistical power : Use power analysis to determine sample sizes, ensuring statistical significance (e.g., n ≥ 6 for cell-based studies).
- Replicability : Document environmental variables (e.g., temperature, CO₂ levels) to minimize experimental drift .
Q. What strategies are effective for resolving contradictory data in this compound studies, such as conflicting results in receptor affinity assays?
Contradictions often arise from methodological variability. To address this:
- Cross-validate assays : Compare results across orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding).
- Standardize protocols : Adopt community-agreed guidelines for buffer composition, temperature, and equipment calibration.
- Meta-analysis : Aggregate datasets from multiple labs to identify outliers or systemic biases .
Advanced Research Questions
Q. How can researchers investigate the molecular interaction dynamics between this compound and multi-subunit neuronal receptors?
Advanced approaches include:
- Cryo-EM or X-ray crystallography : Resolve 3D structures of receptor-ligand complexes.
- Molecular dynamics simulations : Model binding kinetics and allosteric modulation over microsecond timescales.
- Single-molecule fluorescence : Track real-time conformational changes in receptors upon this compound binding .
Q. What frameworks are suitable for analyzing the synergistic or antagonistic effects of this compound in heterotypic cellular systems?
Use systems biology approaches:
- Network pharmacology : Map interactions between this compound and endogenous signaling pathways (e.g., cAMP/PKA, MAPK).
- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to identify crosstalk nodes.
- Agent-based modeling : Simulate cell population responses under varying ligand concentrations .
Q. How can researchers assess the long-term stability and metabolite profile of this compound in vivo?
Employ longitudinal studies with:
- Isotopic labeling : Use ¹⁴C or deuterated analogs to trace metabolic fate via mass spectrometry.
- Accelerated stability testing : Expose the compound to stress conditions (e.g., high humidity, oxidative environments) and quantify degradation products.
- Toxicokinetic modeling : Predict accumulation thresholds in target tissues (e.g., blood-brain barrier penetration) .
Methodological and Analytical Challenges
Q. What statistical frameworks are recommended for high-dimensional data interpretation in this compound transcriptomic studies?
- Dimensionality reduction : Apply PCA or t-SNE to identify clusters of differentially expressed genes.
- Machine learning : Use random forests or gradient boosting to classify responsive vs. non-responsive cellular phenotypes.
- False discovery rate control : Adjust p-values using Benjamini-Hochberg corrections for multi-test scenarios .
Q. How can in silico models be optimized to predict this compound’s off-target effects across proteome-wide databases?
- Structure-based docking : Screen against databases like ChEMBL or PubChem using flexible docking algorithms (e.g., AutoDock Vina).
- Phylogenetic analysis : Identify conserved binding motifs in non-target proteins.
- Validation pipelines : Prioritize in vitro testing of top predicted off-targets (e.g., kinases, GPCRs) .
Ethical and Reproducibility Considerations
Q. What guidelines should researchers follow to ensure ethical reporting of this compound’s neurotoxicological risks in preclinical studies?
- ARRIVE 2.0 compliance : Report animal studies with detailed methods, sample sizes, and exclusion criteria.
- Dose transparency : Disclose maximum tolerated doses (MTDs) and NOAELs (no-observed-adverse-effect levels).
- Conflict of interest declarations : Disclose funding sources or institutional biases .
Q. How can labs enhance reproducibility when sharing this compound datasets?
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- Open-source tools : Share analysis scripts (e.g., Python/R notebooks) with version control (GitHub).
- Raw data deposition : Use repositories like Zenodo or Figshare for spectra, microscopy images, and electrophysiology traces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
